Methyl 1-[(2,6-difluorophenyl)methyl]piperidine-4-carboxylate
Description
Methyl 1-[(2,6-difluorophenyl)methyl]piperidine-4-carboxylate (CAS: 878620-41-8) is a piperidine derivative featuring a 2,6-difluorophenylmethyl substituent at the 1-position and a methyl ester group at the 4-position. Its molecular formula is C₁₄H₁₇F₂NO₂, with a molecular weight of 285.29 g/mol. The compound has been classified as a discontinued product, likely due to optimization efforts in pharmaceutical or agrochemical research . Its structural framework—a piperidine ring with aromatic and ester functionalities—renders it a candidate for central nervous system (CNS) activity, though specific therapeutic applications remain undocumented in the available literature.
Properties
IUPAC Name |
methyl 1-[(2,6-difluorophenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2/c1-19-14(18)10-5-7-17(8-6-10)9-11-12(15)3-2-4-13(11)16/h2-4,10H,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRCAWQAXIRLBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperidine-4-Carboxylate Esters
A widely adopted method involves alkylating the nitrogen atom of methyl piperidine-4-carboxylate with 2,6-difluorophenylmethyl halides. For example, methyl piperidine-4-carboxylate reacts with 2,6-difluorobenzyl bromide in the presence of a base such as potassium carbonate or diisopropylethylamine (DIPEA). The reaction typically proceeds in polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) at 60–80°C for 12–24 hours. Yields range from 65% to 85%, depending on the stoichiometry of the alkylating agent and the purity of the starting materials.
Key Reaction Parameters:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile | Maximizes nucleophilicity |
| Temperature | 70°C | Balances reaction rate and side reactions |
| Base | DIPEA (1.5 equiv) | Enhances deprotonation efficiency |
| Reaction Time | 18 hours | Ensures complete conversion |
Reductive Amination Pathways
An alternative approach employs reductive amination between methyl 4-oxopiperidine-1-carboxylate and 2,6-difluorobenzaldehyde. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium on carbon (Pd/C) facilitates the reduction of the imine intermediate. This method avoids the use of alkyl halides but requires careful pH control (pH 4–6) to prevent over-reduction. Yields under optimized conditions reach 70–78%.
Optimization of Critical Reaction Steps
Protecting Group Strategies
The piperidine nitrogen’s basicity often necessitates protection during esterification or alkylation. tert-Butoxycarbonyl (Boc) groups are commonly used due to their stability under basic conditions and ease of removal via trifluoroacetic acid (TFA). For instance, Boc-protected piperidine-4-carboxylic acid undergoes esterification with methanol and thionyl chloride (SOCl2), followed by deprotection and alkylation.
Solvent and Catalyst Selection
-
Solvents: Dichloromethane (DCM) and methanol are preferred for their ability to dissolve both polar and non-polar intermediates.
-
Catalysts: Palladium-based catalysts (e.g., 10% Pd/C) enhance hydrogenation efficiency in reductive amination, while phospho-molybdic acid improves oxidation steps in precursor synthesis.
Purification Techniques
Crude products often require chromatographic purification (silica gel, 40–60% ethyl acetate/petroleum ether) or recrystallization from ethanol/ethyl acetate mixtures. These steps achieve >95% purity, as verified by high-performance liquid chromatography (HPLC).
Analytical Characterization and Quality Control
Spectroscopic Data
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 269.29 g/mol | Mass spectrometry |
| LogP | 2.42 | Chromatography |
| Melting Point | 143–145°C | Differential scanning calorimetry |
Applications and Derivative Synthesis
Methyl 1-[(2,6-difluorophenyl)methyl]piperidine-4-carboxylate serves as a precursor for bioactive molecules. For example, coupling with sulfonamide groups yields compounds with demonstrated antimicrobial activity. Additionally, its piperidine ring is a scaffold for central nervous system (CNS) agents, where fluorinated aryl groups enhance blood-brain barrier permeability .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 1-[(2,6-difluorophenyl)methyl]piperidine-4-carboxylate is primarily based on its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the piperidine ring provides structural stability. The compound may act as an inhibitor or modulator of specific biological pathways, depending on its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Carboxylate Esters with Varied Aryl Substituents
Methyl 1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxylate (CAS: 1443346-28-8)
- Structure : Differs by replacing one fluorine atom at the 2-position of the phenyl ring with chlorine.
- Molecular Formula: C₁₄H₁₇ClFNO₂ (MW: 285.74 g/mol).
- Key Differences :
Methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylate (CAS: 303144-40-3)
- Structure: Features a nitro (NO₂) and trifluoromethyl (CF₃) group on the phenyl ring.
- Molecular Formula : C₁₄H₁₄F₃N₃O₆ (MW: 377.27 g/mol).
- Key Differences: Nitro groups enhance reactivity (e.g., susceptibility to reduction) but may reduce stability.
Heterocyclic Analogs with Shared 2,6-Difluorophenylmethyl Group
Rufinamide (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide)
- Structure : Replaces the piperidine-4-carboxylate with a triazole-carboxamide core.
- Molecular Formula : C₁₀H₈F₂N₄O (MW: 238.19 g/mol).
- Key Differences: The triazole ring enhances hydrogen-bonding capacity, improving aqueous solubility.
Methyl (4aR)-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate
Impact of Substituent Position on the Phenyl Ring
- 2,6-Difluoro vs. 2,3-Difluoro Substitution: 2,6-Difluoro: Symmetric substitution minimizes steric clashes, favoring interactions with planar binding pockets (e.g., ion channels or enzymes) . 2,3-Difluoro: Asymmetric substitution may enhance selectivity for non-symmetric targets but reduce metabolic stability due to increased vulnerability to cytochrome P450 oxidation .
Data Table: Key Properties of Methyl 1-[(2,6-difluorophenyl)methyl]piperidine-4-carboxylate and Analogs
Research Findings and Implications
- Synthetic Yields : The synthesis of RA[4,5] (a 2,6-difluorophenylmethyl piperidine analog) achieved a 21% yield, suggesting challenges in optimizing sterically hindered reactions .
- Bioactivity : Rufinamide’s clinical success underscores the importance of the 2,6-difluorophenylmethyl group in anticonvulsant design, though its piperidine-based analog may require further structural tuning for similar efficacy .
- Stability : Nitro-substituted analogs (e.g., CAS 303144-40-3) exhibit higher reactivity, limiting their utility in long-term formulations .
Biological Activity
Methyl 1-[(2,6-difluorophenyl)methyl]piperidine-4-carboxylate (MDPC) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of MDPC, focusing on its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C14H17F2NO2
- Molecular Weight : 269.29 g/mol
- CAS Number : 1713110-99-6
Synthesis
MDPC can be synthesized through various methods, including the reaction of piperidine derivatives with difluorophenylmethyl groups. The synthetic pathway typically involves several steps, including protection-deprotection strategies and coupling reactions to achieve the desired compound with high purity.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of MDPC. For instance, compounds similar to MDPC have been evaluated for their ability to inhibit microtubule assembly, which is crucial for cancer cell proliferation. In vitro studies demonstrated that certain analogs could induce apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM, enhancing caspase-3 activity significantly at higher concentrations (10 μM) .
The mechanism through which MDPC exerts its effects appears to involve modulation of cellular pathways related to apoptosis and cell cycle regulation. The compound may disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells. This property positions MDPC as a candidate for further development as an anticancer agent.
Case Studies
-
In Vitro Studies on Breast Cancer Cells
In a study focusing on the effects of piperidine derivatives on breast cancer cells, MDPC was included in a screening panel where it showed significant inhibition of cell growth and induction of apoptosis. The study reported morphological changes consistent with apoptotic processes at concentrations starting from 1 μM . -
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
While not directly studied for MDPC, related compounds have been investigated for their role as DPP-4 inhibitors. DPP-4 is involved in glucose metabolism and has implications in diabetes management. Compounds that share structural similarities with MDPC have shown promise in modulating DPP-4 activity, suggesting potential applications beyond oncology .
Data Table: Biological Activity Overview
| Biological Activity | Model System | Concentration | Effect Observed |
|---|---|---|---|
| Anticancer | MDA-MB-231 Cells | 1 μM | Induction of apoptosis |
| Anticancer | MDA-MB-231 Cells | 10 μM | Enhanced caspase-3 activity |
| DPP-4 Inhibition | Various | Not specified | Modulation of glucose metabolism |
Q & A
Basic: What validated analytical methods are recommended for purity assessment of this compound?
Answer:
Reverse-phase HPLC with UV detection is widely used. A validated method involves:
- Mobile Phase: Methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v), adjusted to pH 4.6 with glacial acetic acid .
- System Suitability: Column efficiency (≥2000 theoretical plates), tailing factor (≤2.0), and reproducibility (%RSD ≤2.0 for peak area).
| Parameter | Specification |
|---|---|
| Column | C18, 250 mm × 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Note: Adjustments may be required based on column lot variability .
Basic: What protocols ensure safe handling and stability during storage?
Answer:
- Storage: Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis/oxidation .
- Handling: Use PPE (gloves, lab coat) and work in a fume hood. Refer to SDS for hazard-specific protocols (e.g., P201, P210 codes in safety guidelines) .
- Quality Control: Validate purity (>98% via HPLC) and confirm identity using FT-IR or NMR before experimental use .
Advanced: How are contradictions in spectral data (e.g., NMR) resolved for structural confirmation?
Answer:
- 2D NMR Techniques: Use HSQC and HMBC to resolve signal overlap in crowded regions (e.g., piperidine ring protons). For example, HMBC correlations between the methyl ester carbonyl (δ ~170 ppm) and adjacent protons confirm substituent positioning.
- X-ray Crystallography: Resolve ambiguous NOE effects by comparing experimental unit cell parameters (e.g., a = 13.286 Å, b = 9.1468 Å for analogous piperidine derivatives) with computational models .
Advanced: What experimental strategies optimize synthetic yield while minimizing side products?
Answer:
- Reaction Optimization:
- Temperature Control: Maintain ≤0°C during benzylation to suppress N-alkylation byproducts.
- Catalyst Screening: Test Pd/C vs. Wilkinson’s catalyst for hydrogenation efficiency (monitor via TLC).
- Byproduct Analysis: Use LC-MS to identify dimers or dehalogenated products. Adjust stoichiometry of 2,6-difluorobenzyl chloride if dimerization exceeds 5% .
Advanced: How can computational modeling predict metabolic pathways in preclinical studies?
Answer:
- QSAR Models: Train models using logP (calculated: ~2.8) and topological polar surface area (TPSA: ~50 Ų) to predict hepatic clearance.
- Docking Studies: Simulate interactions with cytochrome P450 3A4 (CYP3A4) using crystal structures (PDB: 4I3G). Prioritize ester hydrolysis and piperidine N-demethylation as primary metabolic routes .
Advanced: What methodologies assess stability under physiological conditions?
Answer:
- pH Stability Profiling: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h. Quantify degradation via HPLC-UV (e.g., <5% degradation at pH 7.4 indicates suitability for oral dosing) .
- Thermogravimetric Analysis (TGA): Determine decomposition onset temperature (>150°C suggests solid-state stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
